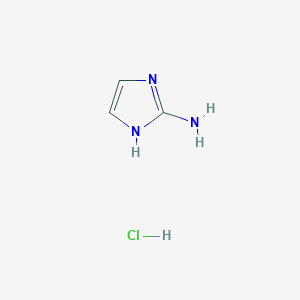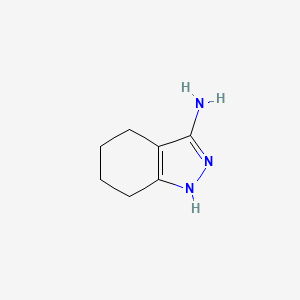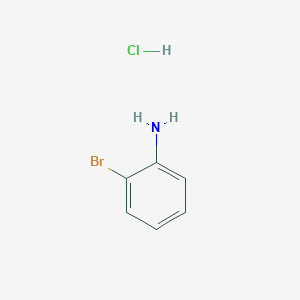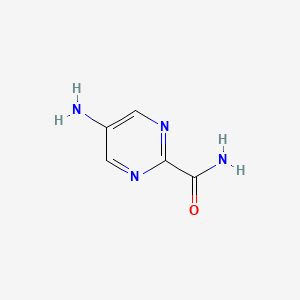
Biguanide Hydrochloride
Descripción general
Descripción
Biguanide Hydrochloride is an organic compound with the formula HN(C(NH)NH2)2·HCl. It is a colorless solid that dissolves in water to give a highly basic solution. This compound is known for its use in various pharmaceutical applications, particularly in the treatment of diabetes mellitus type 2. It is also used in antimicrobial applications due to its biocidal properties.
Mecanismo De Acción
Target of Action
Biguanide Hydrochloride, commonly known as Metformin, primarily targets the mitochondrial respiratory complex I . This complex is a crucial component of the mitochondrial electron transport chain, which plays a significant role in cellular energy production. By targeting this complex, this compound can influence the cell’s metabolic processes, particularly those related to glucose metabolism and insulin sensitivity .
Mode of Action
This compound interacts with its primary target, the mitochondrial respiratory complex I, by inhibiting its function . This inhibition leads to a decrease in the production of ATP, the cell’s main energy currency, causing an energy stress condition within the cell . In response to this energy stress, the cell activates compensatory mechanisms, including the AMP-activated protein kinase (AMPK) pathway . Activation of the AMPK pathway leads to a decrease in insulin resistance and a clinically significant reduction of plasma fasting insulin levels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the AMPK signaling pathway . This pathway is activated in response to the energy stress caused by the inhibition of the mitochondrial respiratory complex I . Activation of the AMPK pathway leads to a variety of downstream effects, including improved insulin sensitivity, decreased gluconeogenesis, and increased peripheral glucose uptake . These effects collectively contribute to the drug’s antihyperglycemic properties .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve alterations in energy metabolism and insulin sensitivity . By inhibiting the mitochondrial respiratory complex I, this compound induces a state of energy stress within the cell . This triggers the activation of the AMPK pathway, leading to improved insulin sensitivity, decreased gluconeogenesis, and increased peripheral glucose uptake . These changes help to lower blood glucose levels, making this compound effective for glycemic control in type 2 diabetes mellitus .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of inorganic salts has been found to enhance the flocculation performance of Poly(hexamethylene biguanide) Hydrochloride, a related compound, indicating that the compound’s action may increase with increasing ionic strength . Additionally, the compound has been found to be pH-tolerant in the removal of anionic dyes at higher dosages
Análisis Bioquímico
Biochemical Properties
Biguanide Hydrochloride plays a crucial role in biochemical reactions, particularly in the regulation of glucose metabolism. It interacts with several enzymes and proteins, including AMP-activated protein kinase (AMPK) and mitochondrial respiratory complex I. The interaction with AMPK leads to the activation of this enzyme, which plays a key role in cellular energy homeostasis. This compound inhibits mitochondrial respiratory complex I, leading to a decrease in ATP production and an increase in AMP levels, which further activates AMPK .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound activates AMPK, which in turn regulates several downstream pathways involved in glucose and lipid metabolism. This activation leads to increased glucose uptake, decreased gluconeogenesis, and improved insulin sensitivity . Additionally, this compound has been shown to inhibit the proliferation of certain cancer cells by affecting mitochondrial function and inducing cell cycle arrest .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with mitochondrial respiratory complex I, leading to the inhibition of this complex. This inhibition results in a decrease in ATP production and an increase in AMP levels, which activates AMPK. The activation of AMPK leads to several downstream effects, including the inhibition of gluconeogenesis, increased glucose uptake, and improved insulin sensitivity . Furthermore, this compound has been shown to affect gene expression by modulating the activity of transcription factors such as FOXO and PGC-1α .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its effectiveness can decrease with prolonged exposure. Studies have shown that this compound can degrade over time, leading to a reduction in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in mitochondrial function and energy metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to improve glucose metabolism and insulin sensitivity without significant adverse effects. At high doses, this compound can cause toxic effects, including lactic acidosis and mitochondrial dysfunction . Threshold effects have been observed, where the beneficial effects of the compound plateau at a certain dosage, and further increases in dosage lead to adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including glucose and lipid metabolism. It interacts with enzymes such as AMPK and mitochondrial respiratory complex I, leading to changes in metabolic flux and metabolite levels. The activation of AMPK by this compound results in increased glucose uptake, decreased gluconeogenesis, and improved insulin sensitivity . Additionally, the compound has been shown to affect lipid metabolism by inhibiting lipogenesis and promoting fatty acid oxidation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via organic cation transporters (OCTs), which facilitate its entry into the cytoplasm. Once inside the cell, this compound accumulates in the mitochondria, where it exerts its effects on mitochondrial function and energy metabolism . The compound’s distribution within tissues is influenced by its hydrophilic nature, which allows it to be readily absorbed and transported in aqueous environments.
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria. The compound accumulates in the mitochondrial matrix, where it interacts with mitochondrial respiratory complex I and affects ATP production. This localization is crucial for its mechanism of action, as the inhibition of mitochondrial respiratory complex I leads to the activation of AMPK and subsequent downstream effects on cellular metabolism . Additionally, this compound has been shown to localize to other organelles, such as lysosomes and endosomes, where it may exert additional effects on cellular function .
Métodos De Preparación
Biguanide Hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of dicyandiamide with ammonia in a Pinner-type process . Another method includes the addition of guanidines to carbodiimides, cyanamides, or (iso)(thio)urea derivatives . Industrial production often involves the use of polar and protic solvents like DMF (dimethylformamide) or THF (tetrahydrofuran) under heating conditions .
Análisis De Reacciones Químicas
Biguanide Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrogen-containing compounds.
Reduction: Reduction reactions can lead to the formation of simpler amines.
Substitution: It can undergo substitution reactions with various reagents to form derivatives like metformin, phenformin, and buformin.
Common reagents used in these reactions include hydrochloric acid, ammonia, and various organic solvents. Major products formed from these reactions include different biguanide derivatives used in pharmaceuticals .
Aplicaciones Científicas De Investigación
Biguanide Hydrochloride has a wide range of scientific research applications:
Comparación Con Compuestos Similares
Biguanide Hydrochloride is unique compared to other similar compounds due to its broad range of applications and relatively low toxicity. Similar compounds include:
Metformin: Widely used in the treatment of diabetes mellitus type 2.
Phenformin: Withdrawn from the market due to toxic effects.
Buformin: Also withdrawn from the market due to toxic effects.
These compounds share similar chemical structures but differ in their safety profiles and specific applications.
Propiedades
IUPAC Name |
1-(diaminomethylidene)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N5.ClH/c3-1(4)7-2(5)6;/h(H7,3,4,5,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPUYTAEIPNGRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=N)N)(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963886 | |
| Record name | Triimidodicarbonic diamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4761-93-7 | |
| Record name | Imidodicarbonimidic diamide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4761-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triimidodicarbonic diamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidodicarbonimidic diamide, monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















